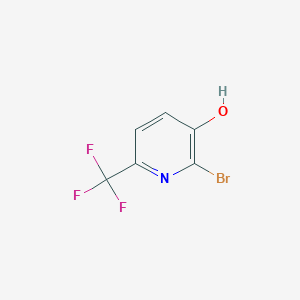

2-Bromo-6-(trifluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOAJSVNWQZSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-50-9 | |

| Record name | 2-bromo-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substitution Reactions

- The bromine atom at the 2-position can be substituted by nucleophiles such as amines or thiols to produce derivatives.

- Typical nucleophiles: sodium azide, potassium thiocyanate.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Mild heating or room temperature depending on nucleophile reactivity.

Oxidation and Reduction Reactions

- The hydroxyl group at the 3-position can be oxidized to ketone or aldehyde derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

- Reduction reactions may be employed to modify or remove the bromine or trifluoromethyl groups using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Catalytic C–H Borylation as a Synthetic Tool

Recent advances in catalysis have demonstrated the utility of iridium-catalyzed C–H borylation for functionalizing trifluoromethyl-substituted pyridines, which could be applied in the synthesis or further derivatization of this compound.

- Catalyst: Iridium complex [Ir(OMe)(COD)]₂ with ligands such as 4,4'-di-tert-butyl bipyridine (dtbbpy).

- Reagents: Pinacolborane (HBPin) as the borylating agent.

- Conditions: Inert atmosphere (nitrogen), heating at 80 °C.

- Outcome: Selective borylation at the 5-position of trifluoromethylpyridines, which can be further transformed into hydroxyl or other functional groups.

This method offers a traceless and regioselective approach to modify pyridine rings, potentially useful for synthesizing hydroxylated derivatives like this compound or its analogs.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages/Notes |

|---|---|---|---|---|

| Direct Bromination | 6-(Trifluoromethyl)pyridin-3-ol | Br₂ or NBS, AcOH or DCM, 20–60 °C, 4–12 h | Straightforward, widely used, scalable | Requires careful control to avoid overbromination |

| Nucleophilic Substitution | This compound | Sodium azide, potassium thiocyanate, DMF/DMSO | Enables derivative synthesis | Additional steps, may require purification |

| Oxidation/Reduction | This compound | KMnO₄, CrO₃, LiAlH₄, NaBH₄ | Functional group transformations | Sensitive to conditions, potential side reactions |

| Iridium-Catalyzed C–H Borylation | Trifluoromethylpyridine derivatives | [Ir(OMe)(COD)]₂, dtbbpy, HBPin, 80 °C | Regioselective, mild conditions | Requires specialized catalyst and inert atmosphere |

Research Findings and Industrial Implications

- The bromination method using liquid bromine or NBS is the most documented and industrially feasible route to this compound, balancing efficiency and cost.

- Continuous flow technology enhances safety and scalability for bromination reactions, minimizing risks associated with bromine handling.

- Catalytic borylation methods represent promising future directions for selective functionalization of pyridine rings, potentially enabling more versatile synthetic routes.

- Oxidation and reduction steps allow further modification of the compound for downstream applications, including pharmaceutical intermediate synthesis.

This comprehensive overview of preparation methods for this compound integrates classical bromination techniques, catalytic functionalization, and derivative transformations, providing a robust foundation for both laboratory synthesis and industrial production.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(trifluoromethyl)pyridin-3-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The bromine atom and hydroxyl group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors involved in disease pathways.

Comparison with Similar Compounds

Hydroxyl vs. Amine Group

Replacing the hydroxyl (-OH) group in the target compound with an amine (-NH₂) (as in 2-bromo-6-(trifluoromethyl)pyridin-3-amine) increases basicity and alters hydrogen-bonding capacity. The amine derivative is more nucleophilic, making it suitable for coupling reactions in drug synthesis .

Trifluoromethyl vs. Smaller Substituents

The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to 5-bromo-6-fluoropyridin-3-ol, which has a smaller fluorine atom. This difference impacts bioavailability and target binding in pharmaceuticals .

Halogen Position Effects

In 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine, bromine at C3 and fluorine at C2 create steric and electronic effects distinct from the target compound. This configuration may improve resistance to enzymatic degradation in agrochemicals .

Application-Specific Differences

- Pharmaceuticals : The hydroxyl group in the target compound facilitates polar interactions in drug-receptor binding, while the amine derivative (CAS 117519-16-1) is preferred for covalent inhibition strategies .

- Agrochemicals : Halogen-rich analogs like 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine exhibit enhanced pest resistance due to increased electronegativity .

Biological Activity

2-Bromo-6-(trifluoromethyl)pyridin-3-ol is a halogenated pyridine derivative that has garnered interest due to its unique structural features, including a bromine atom, a hydroxyl group, and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of research in medicinal chemistry and related fields.

The compound's molecular formula is C_7H_4BrF_3N_O, with a molecular weight of approximately 250.01 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, while the hydroxyl group can participate in hydrogen bonding, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases binding affinity and stability, while the hydroxyl group facilitates interactions through hydrogen bonding. The bromine atom may serve as a leaving group in substitution reactions, further modulating the compound's reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, it demonstrated effective inhibition against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 15 µM, suggesting moderate potency against cancer cells . Notably, treatment with this compound resulted in cell cycle arrest at the G1 phase, indicating its potential mechanism of action in inhibiting tumor growth.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibited anti-inflammatory effects. Studies showed that it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory conditions .

Comparative Analysis

The biological activities of this compound can be compared with similar halogenated pyridine derivatives:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Bromine, trifluoromethyl, hydroxyl | Moderate (MIC: 20–50 µg/mL) | Moderate (IC50: ~15 µM) | Significant reduction in TNF-α |

| 2-Chloro-6-(trifluoromethyl)pyridine | Chlorine instead of bromine | Lower potency compared to brominated analogs | Similar anticancer profiles but less effective | Reduced efficacy in cytokine inhibition |

| 2-Bromo-4-(trifluoromethyl)pyridine | Lacks hydroxyl group | Lower antibacterial activity | Variable anticancer effects | Minimal anti-inflammatory effects |

Case Studies

- Antimicrobial Study : A study conducted on various halogenated pyridines demonstrated that this compound had superior activity against Pseudomonas aeruginosa, with an inhibition zone diameter comparable to standard antibiotics .

- Cancer Cell Line Investigation : In a series of experiments on MCF-7 cells, treatment with this compound led to significant apoptosis induction, as evidenced by increased annexin V staining and caspase activation .

- Inflammation Model : In vivo models of inflammation showed that administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and functional group introduction on a pyridine scaffold. For example, palladium-catalyzed cross-coupling reactions or nucleophilic substitution (e.g., bromination of a trifluoromethylpyridine precursor) are effective. Key parameters include:

- Catalysts : Pd/C or cesium carbonate for coupling reactions .

- Solvents : Polar aprotic solvents like DMSO enhance reactivity .

- Temperature : Controlled heating (80–120°C) improves substitution efficiency .

- Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., bromine’s deshielding effect at C2) .

- FT-IR : Confirms hydroxyl (≈3200 cm<sup>-1</sup>) and C-F (≈1100 cm<sup>-1</sup>) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW 241.01 g/mol) and isotopic patterns from bromine .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The -CF3 group increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .

- Electron-Withdrawing Effects : Stabilizes negative charge on the hydroxyl group, altering acidity (pKa ≈ 8.5 via potentiometric titration) .

- Comparative studies with non-fluorinated analogs show reduced solubility in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound?

- Methodological Answer :

- Computational Modeling : DFT calculations reveal bromine’s preference for the ortho position due to resonance stabilization from the -CF3 group .

- Kinetic Studies : Competing pathways (e.g., radical vs. electrophilic substitution) are distinguished using radical traps (TEMPO) or isotopic labeling .

- X-ray Crystallography : Confirms steric and electronic effects dictating substitution patterns .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., antimicrobial MIC tests vs. enzyme inhibition) .

- Metabolic Stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .

- Structural Analog Comparisons : Test derivatives (e.g., 6-chloro or 6-iodo analogs) to isolate the role of bromine .

Q. What strategies improve crystallization of this compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : High-throughput crystallization trials with mixed solvents (e.g., DMSO/water) .

- Co-Crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice interactions .

- Temperature Gradients : Slow cooling (0.1°C/min) promotes ordered crystal growth .

Q. How do computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Docking Studies : Simulate Pd-catalyzed coupling using software like Gaussian or Schrodinger Suite to identify transition states .

- Hammett Plots : Correlate substituent σ values with reaction rates to predict electronic effects .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to optimize catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.